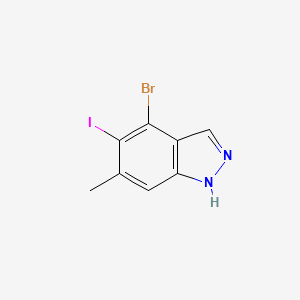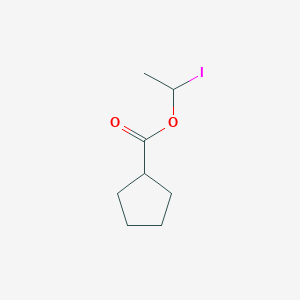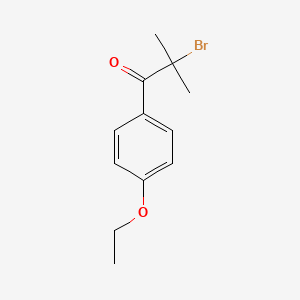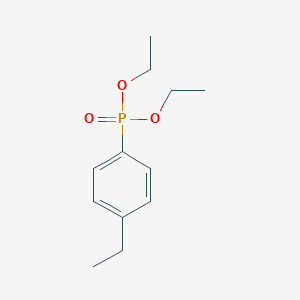
Diethyl (4-ethylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-ethylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-ethylphenyl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and 4-ethylphenyl bromide under reflux conditions .
Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. This reaction can be carried out using a palladium catalyst such as Pd(PPh3)4 under microwave irradiation, which allows for rapid and efficient synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of milder chlorinating agents, such as oxalyl chloride, can improve the selectivity and functional group tolerance of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-ethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-ethylphenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the preparation of functional materials, such as flame retardants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of diethyl (4-ethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or alter the properties of materials. For example, in medicinal chemistry, the phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to inhibit enzymes that utilize phosphate substrates .
Vergleich Mit ähnlichen Verbindungen
Diethyl (4-ethylphenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: Lacks the 4-ethylphenyl group, making it less hydrophobic and potentially less selective in biological applications.
Diethyl (4-methylphenyl)phosphonate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and binding affinity.
Diethyl (4-chlorophenyl)phosphonate: Contains a chlorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physical, chemical, and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
72596-29-3 |
|---|---|
Molekularformel |
C12H19O3P |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-4-ethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
BUAPTJFCLGZEGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
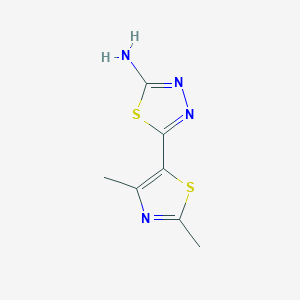
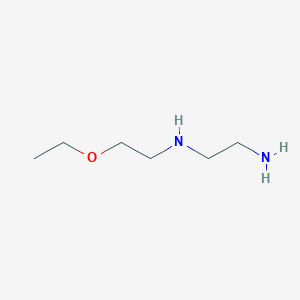
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)

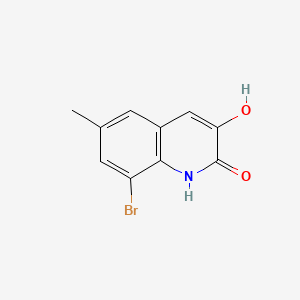
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)

